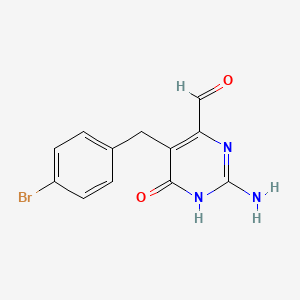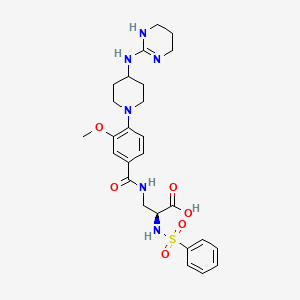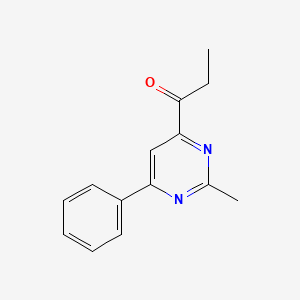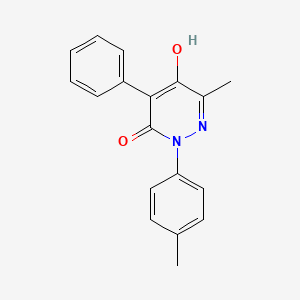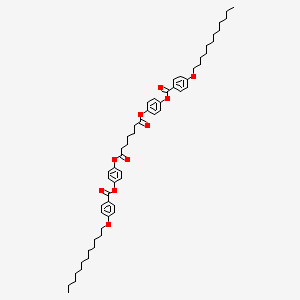![molecular formula C9H6ClN B12914603 Cyclohepta[b]pyrrole, 2-chloro- CAS No. 58053-20-6](/img/structure/B12914603.png)
Cyclohepta[b]pyrrole, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorocyclohepta[b]pyrrole is a heterocyclic compound that contains a seven-membered ring fused to a pyrrole ring with a chlorine atom attached to the second carbon of the cyclohepta ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorocyclohepta[b]pyrrole can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with pyrrole in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2-chlorocyclohepta[b]pyrrole may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-chlorocyclohepta[b]pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohepta[b]pyrrole derivatives.
Oxidation Reactions: Products include cyclohepta[b]pyrrole ketones or aldehydes.
Reduction Reactions: Products include reduced cyclohepta[b]pyrrole derivatives.
科学的研究の応用
2-chlorocyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-chlorocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-chloroazaazulene
- 2-chlorocyclohepta[b]thiophene
- 2-chlorocyclohepta[b]furan
Uniqueness
2-chlorocyclohepta[b]pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. Its seven-membered ring fused to a pyrrole ring with a chlorine atom provides unique opportunities for chemical modifications and applications in various fields.
特性
IUPAC Name |
2-chlorocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYZUNREKFJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(N=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483311 |
Source


|
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58053-20-6 |
Source


|
| Record name | Cyclohepta[b]pyrrole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
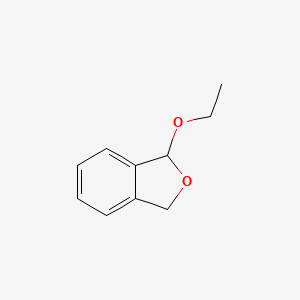
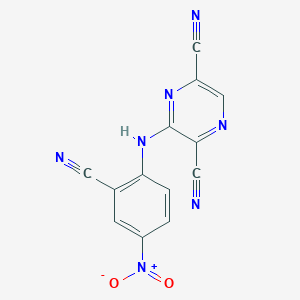
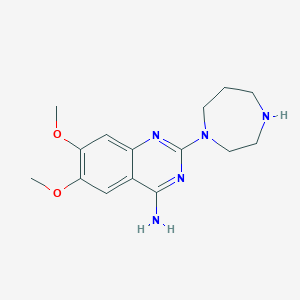
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
